![molecular formula C18H22N4O4S B2946435 N,N-dimethyl-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)benzenesulfonamide CAS No. 1797186-51-6](/img/structure/B2946435.png)
N,N-dimethyl-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. It is commonly referred to as DPP-4 inhibitor and is used in the treatment of type 2 diabetes mellitus.
Mécanisme D'action
Target of action
The compound contains a pyridazin-3-yloxy group, which is a common feature in many biologically active compounds . .
Mode of action
The mode of action of a compound is determined by its interaction with its biological targets. This typically involves binding to a specific site on the target molecule, which can influence the molecule’s activity and trigger a cascade of biochemical events .
Biochemical pathways
The compound’s effect on biochemical pathways would depend on its specific targets. For example, if it targets an enzyme involved in a particular metabolic pathway, it could potentially inhibit or enhance that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound are crucial for its bioavailability. These properties are influenced by the compound’s chemical structure, including factors like its size, polarity, and stability .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. This could range from altering cell signaling pathways to influencing gene expression .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Avantages Et Limitations Des Expériences En Laboratoire
N,N-dimethyl-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)benzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. It is also stable and can be stored for long periods. However, it has some limitations as well. It is expensive, and the synthesis process is time-consuming. It also requires specialized equipment and expertise to synthesize.
Orientations Futures
There are several future directions for the research on N,N-dimethyl-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)benzenesulfonamide. One of the areas of research is to investigate its potential therapeutic effects in other diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Another area of research is to develop more efficient synthesis methods to reduce the cost and time involved in synthesizing the compound. Additionally, research can focus on developing more potent and selective DPP-4 inhibitors with fewer side effects.
Méthodes De Synthèse
N,N-dimethyl-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)benzenesulfonamide is synthesized through a multi-step process involving various chemical reactions. The first step involves the synthesis of 4-(pyridazin-3-yloxy)piperidine-1-carbonyl chloride, which is then reacted with N,N-dimethylbenzenesulfonamide to produce the final product.
Applications De Recherche Scientifique
N,N-dimethyl-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)benzenesulfonamide has been extensively studied for its potential pharmacological properties. It is primarily used as a DPP-4 inhibitor in the treatment of type 2 diabetes mellitus. It has also been investigated for its potential therapeutic effects in other diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Propriétés
IUPAC Name |
N,N-dimethyl-4-(4-pyridazin-3-yloxypiperidine-1-carbonyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-21(2)27(24,25)16-7-5-14(6-8-16)18(23)22-12-9-15(10-13-22)26-17-4-3-11-19-20-17/h3-8,11,15H,9-10,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWSMDRXPYCMOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=NN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)benzenesulfonamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.